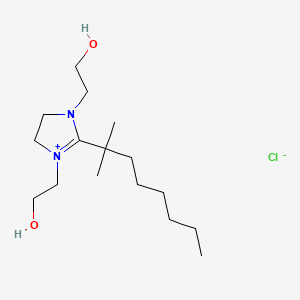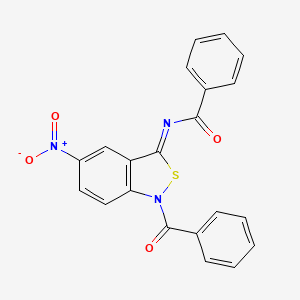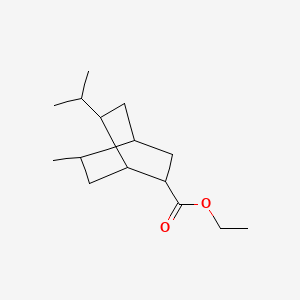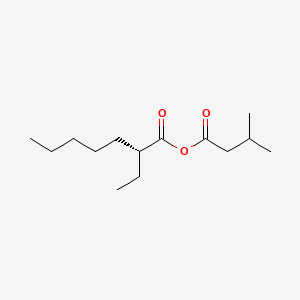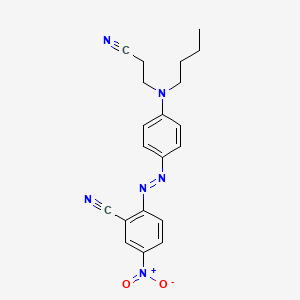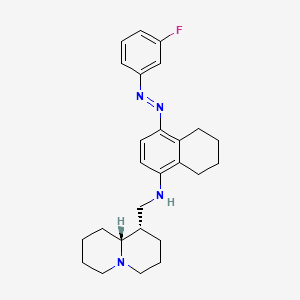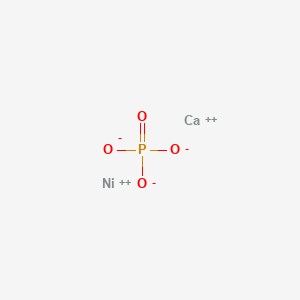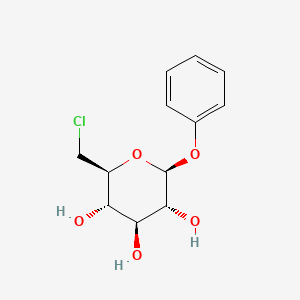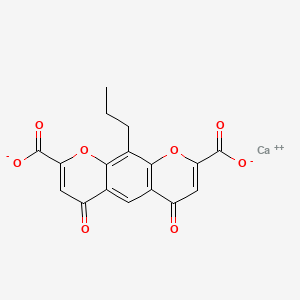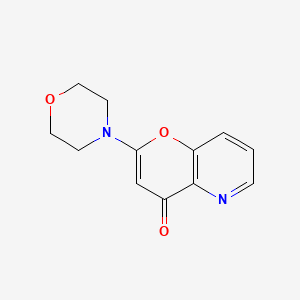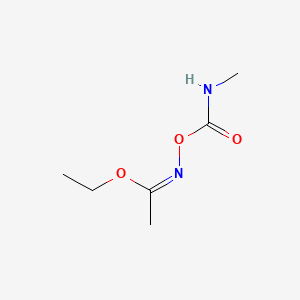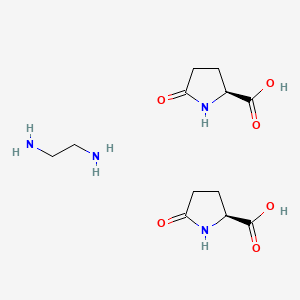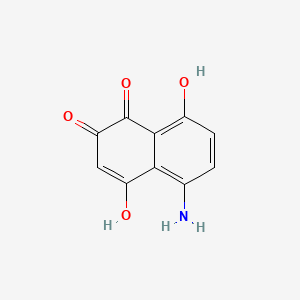
5-Amino-2,8-dihydroxy-1,4-naphthalenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2,8-dihydroxy-1,4-naphthalenedione is a naturally occurring organic compound formally derived from 1,4-naphthoquinone through the replacement of two hydrogen atoms by hydroxyl groups. It is one of many dihydroxynaphthoquinone structural isomers and is known for its deep red crystalline form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Condensation Method: One common synthetic route involves the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride, followed by reductive dechlorination and re-oxidation.
Oxidation Method: Another method includes the oxidation of 5,8-dihydroxy-1-tetralone with manganese dioxide (MnO₂).
Industrial Production Methods
Industrial production methods for 5-Amino-2,8-dihydroxy-1,4-naphthalenedione typically involve large-scale oxidation processes using manganese dioxide or similar oxidizing agents to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound undergoes oxidation reactions, often using agents like manganese dioxide.
Reduction: It can be reduced under specific conditions to form various derivatives.
Substitution: Halogen derivatives of 1,4-naphthoquinone, such as 2-chloro-5,8-dihydroxy-1,4-naphthoquinone, are formed through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide (MnO₂) is commonly used for oxidation.
Reducing Agents: Various reducing agents can be employed depending on the desired derivative.
Substitution Reagents: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products
Oxidation Products: Various oxidized forms of naphthoquinone derivatives.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Halogenated naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
5-Amino-2,8-dihydroxy-1,4-naphthalenedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its potential as an antimalarial, antibacterial, antifungal, and anticancer agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Membrane Damage: It disrupts membrane integrity, causing leakage and damage.
DNA Damage: It causes DNA leakage and damage, affecting cellular functions.
Respiratory Chain Disruption: It disrupts the respiratory chain, leading to reduced cellular respiration.
Comparación Con Compuestos Similares
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone:
1,4-Naphthoquinone: A related compound with similar redox properties.
Uniqueness
5-Amino-2,8-dihydroxy-1,4-naphthalenedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthoquinone derivatives .
Propiedades
Número CAS |
500733-87-9 |
|---|---|
Fórmula molecular |
C10H7NO4 |
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
5-amino-4,8-dihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H7NO4/c11-4-1-2-5(12)9-8(4)6(13)3-7(14)10(9)15/h1-3,12-13H,11H2 |
Clave InChI |
KLWLNKJFFAUFBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1N)C(=CC(=O)C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)
